molecular formula C26H28O5 B2778559 2,3,4-Tri-O-benzyl-L-arabinopyranose CAS No. 1423035-43-1

2,3,4-Tri-O-benzyl-L-arabinopyranose

Cat. No. B2778559
CAS RN: 1423035-43-1
M. Wt: 420.505
InChI Key: HTSKDJMXBBFKKG-FVNVNRQCSA-N
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Description

2,3,4-Tri-O-benzyl-L-arabinopyranose is an intricate chemical compound with promising utility in drug development for multiple illnesses . Its potential as a molecular framework for the construction of antiviral and anticancer agents has been rigorously examined and studied .


Molecular Structure Analysis

The molecular formula of 2,3,4-Tri-O-benzyl-L-arabinopyranose is C26H28O5 . The InChI code is 1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1 .

Scientific Research Applications

Glycosylation Agents

2,3,4-Tri-O-benzyl-L-arabinopyranose is used in glycosylation processes. For instance, it was utilized in the synthesis of O-glycosylaminoacids, showcasing its role as a glycosylation agent (Lacombe, Pavia, & Rocheville, 1981).

Synthesis of Selenium Derivatives

This compound has been involved in the preparation of selenium derivatives of sugars, like 5-seleno-D-pentopyranose sugars, indicating its versatility in creating modified sugar derivatives (Schiesser & Zheng, 1999).

Crystal Structure Studies

The crystal structures of compounds related to 2,3,4-Tri-O-benzyl-L-arabinopyranose, such as 1-O-benzyl-β-L-arabinopyranose, have been studied. These investigations provide insights into the molecular conformation and hydrogen bonding patterns of these compounds (Popek, Mazurek, & Lis, 1996).

Antithrombotic Activity

Derivatives of 2,3,4-Tri-O-benzyl-L-arabinopyranose have been synthesized and evaluated for their antithrombotic activity. This highlights its potential in medicinal chemistry for developing new therapeutics (Bozo, Boros, & Kuszmann, 1998).

Synthesis of Disaccharide Fragments

This compound is used in synthesizing disaccharide fragments, such as in the synthesis of 4′′‐O‐Acetylmananthoside B, a natural product isolated from Vietnamese Acanthaceae Justicia patentiflora (Zhao et al., 2008).

NMR Studies

2,3,4-Tri-O-benzyl-L-arabinopyranose has been a subject of NMR studies, which are essential for understanding its structure and reactivity. These studies contribute significantly to the field of carbohydrate chemistry (Lipták et al., 1982).

Preparation of Telluropentopyranose Sugars

This compound has also been used in the preparation of telluropentopyranose sugars, demonstrating its application in synthesizing less common sugar derivatives (Nguyen & Schiesser, 2002).

Synthesis of Orthogonally Protected Sugars

It aids in the synthesis of orthogonally protected sugars, which are crucial intermediates in the synthesis of more complex molecules (Osman, Larsen, & Simpson, 2009).

Mechanism of Action

Target of Action

2,3,4-Tri-O-benzyl-L-arabinopyranose is a complex chemical compound with potential utility in drug development for various diseases . .

Mode of Action

It is suggested that it has potential as a molecular framework for the construction of antiviral and anticancer agents , implying that it may interact with viral proteins or cancer cell pathways

Biochemical Pathways

Given its potential role in antiviral and anticancer therapies , it may be involved in pathways related to cell proliferation, apoptosis, or viral replication. More research is needed to confirm these hypotheses and understand the downstream effects.

Result of Action

Given its potential utility in antiviral and anticancer therapies , it may induce changes in cell proliferation, induce apoptosis, or inhibit viral replication

properties

IUPAC Name

(3R,4S,5S)-3,4,5-tris(phenylmethoxy)oxan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c27-26-25(30-18-22-14-8-3-9-15-22)24(29-17-21-12-6-2-7-13-21)23(19-31-26)28-16-20-10-4-1-5-11-20/h1-15,23-27H,16-19H2/t23-,24-,25+,26?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSKDJMXBBFKKG-FVNVNRQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-benzyl-L-arabinopyranose

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